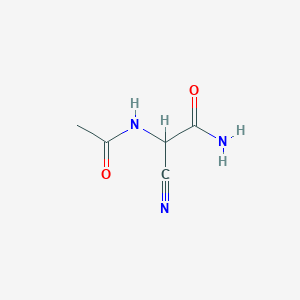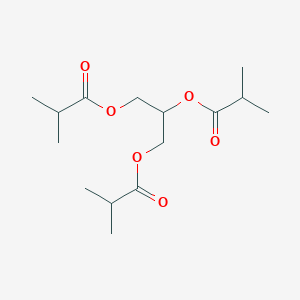
Dilithium;sulfanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium sulfanide is an inorganic compound with the chemical formula Li₂S. It is characterized by its yellow-white deliquescent powder form. In air, it easily hydrolyzes to release foul-smelling hydrogen sulfide gas. This compound crystallizes in the antifluorite motif, described as the salt (Li⁺)₂S²⁻ .
Applications De Recherche Scientifique
Dilithium sulfanide has several scientific research applications:
Energy Storage: It is considered for use in lithium-sulfur batteries due to its high theoretical capacity and energy density.
Supercapacitors: Nanocomposites of dilithium and nickel sulfide have shown promising performance as supercapacitor electrodes, exhibiting high specific capacitance and stability.
Synthetic Chemistry: It is used as a reagent in the synthesis of various organometallic compounds and as a precursor for other lithium compounds.
Mécanisme D'action
Target of Action
Lithium: primarily targets enzymes such as glycogen synthase kinase 3 and inositol phosphatases , and it also modulates glutamate receptors .
Sulfanides: , on the other hand, are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Lithium: is thought to inhibit its target enzymes, thereby affecting various cellular processes . For instance, the inhibition of glycogen synthase kinase 3 could affect the cell’s energy metabolism.
Sulfanides: act as competitive inhibitors of dihydropteroate synthetase . By blocking this enzyme, sulfanides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Biochemical Pathways
The biochemical pathways affected by dilithium sulfanide would likely be a combination of those affected by lithium and sulfanides.
Lithium: affects several biochemical pathways, including those involving inositol phosphates and glycogen synthase kinase 3 . These pathways are involved in various cellular processes, including energy metabolism and signal transduction .
Sulfanides: affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The result of dilithium sulfanide’s action would likely be a combination of the effects of lithium and sulfanides.
Lithium: has a number of effects, including mood stabilization in bipolar disorder .
Sulfanides: have antibacterial effects due to their inhibition of folic acid synthesis .
Méthodes De Préparation
Dilithium sulfanide can be synthesized by treating lithium with sulfur. This reaction is conveniently conducted in anhydrous ammonia:
2Li+S→Li2S
Another method involves reducing lithium sulfate with hydrogen, which is a green and cost-effective approach. This method circumvents the disadvantages of many side reactions, complicated purification processes, impure products, and emission of greenhouse gases associated with traditional carbothermal reduction methods .
Analyse Des Réactions Chimiques
Dilithium sulfanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form lithium sulfate.
Reduction: It can be reduced to lithium metal and hydrogen sulfide.
Substitution: It can react with halogens to form lithium halides and sulfur.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen, and oxygen. Major products formed from these reactions include lithium halides, lithium sulfate, and hydrogen sulfide .
Comparaison Avec Des Composés Similaires
Dilithium sulfanide can be compared with other similar compounds such as:
Lithium oxide (Li₂O): Unlike dilithium sulfanide, lithium oxide does not release hydrogen sulfide gas upon hydrolysis.
Lithium selenide (Li₂Se): This compound is similar in structure but contains selenium instead of sulfur.
Lithium telluride (Li₂Te): Similar to lithium selenide, but contains tellurium.
Propriétés
IUPAC Name |
dilithium;sulfanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBXXUVDYRCDCF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[SH-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi2S+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)













